

# Independent Verification of Dalazatide Research: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings for **Dalazatide**, a novel Kv1.3 potassium channel inhibitor, with established alternative treatments for plaque psoriasis. The information is compiled from publicly available clinical trial data and research publications to support independent verification and inform drug development strategies.

#### **Executive Summary**

**Dalazatide** (formerly ShK-186) is a first-in-class synthetic peptide that selectively targets the Kv1.3 potassium channel, a key regulator of effector memory T-cell (TEM) activation.[1][2] By inhibiting this channel, **Dalazatide** aims to modulate the inflammatory cascade central to autoimmune diseases like plaque psoriasis, without causing broad immunosuppression.[1] Early clinical research suggests **Dalazatide** is well-tolerated and shows potential for clinical activity in mild-to-moderate plaque psoriasis.[1][2] This guide compares the available data on **Dalazatide** with several approved biologics and small molecule inhibitors for the treatment of moderate-to-severe plaque psoriasis, focusing on efficacy, safety, and mechanism of action.

### **Data Presentation: Comparative Efficacy and Safety**

The following tables summarize the quantitative data from clinical trials of **Dalazatide** and its alternatives.



Table 1: Efficacy of **Dalazatide** in Mild-to-Moderate Plaque Psoriasis (Phase 1b)

| Endpoint                              | Placebo (n=4) | Dalazatide (30 mcg)<br>(n=10) | Dalazatide (60 mcg)<br>(n=10)            |
|---------------------------------------|---------------|-------------------------------|------------------------------------------|
| PASI Score Reduction from Baseline    | -             | -                             | Statistically Significant (p<0.01)[1][2] |
| Patients with PASI<br>Score Reduction | -             | -                             | 9 out of 10[1][2]                        |

Note: Specific mean percentage PASI reduction data is not publicly available.

Table 2: Comparative Efficacy of Biologics in Moderate-to-Severe Plaque Psoriasis (Phase 3 Trials)

| Drug (Target)              | Trial(s)            | PASI 75<br>Response<br>Rate (Week 12-<br>16) | PASI 90<br>Response<br>Rate (Week 12-<br>16) | PASI 100<br>Response<br>Rate (Week 12-<br>16) |
|----------------------------|---------------------|----------------------------------------------|----------------------------------------------|-----------------------------------------------|
| Adalimumab<br>(TNF-α)      | REVEAL[3]           | 71%                                          | -                                            | -                                             |
| Ustekinumab (IL-<br>12/23) | PHOENIX 1 &<br>2[4] | 67%                                          | -                                            | -                                             |
| Secukinumab<br>(IL-17A)    | FIXTURE[5][6]       | 77.1% (300 mg)                               | -                                            | -                                             |
| Ixekizumab (IL-<br>17A)    | UNCOVER-2 & 3[7]    | 89.7% (Q2W)                                  | 70.9% (Q2W)                                  | 35.3% (Q2W)                                   |

Table 3: Safety and Tolerability of **Dalazatide** (Phase 1b)



| Adverse Event       | Placebo (n=4) | Dalazatide (30 mcg & 60 mcg combined) (n=20) |
|---------------------|---------------|----------------------------------------------|
| Hypoesthesia (mild) | 75%           | 85%                                          |
| Paresthesia (mild)  | 25%           | 70%                                          |

Note: Adverse events were reported as temporary and mild (Grade 1).[1]

# Experimental Protocols Dalazatide Phase 1b Trial (NCT02435342)

- Study Design: A randomized, double-blind, placebo-controlled Phase 1b study.[1][2]
- Participants: 24 adult patients with active, mild-to-moderate plaque psoriasis.[1][2]
- Treatment Arms:
  - Dalazatide 30 mcg subcutaneous injection twice weekly.
  - Dalazatide 60 mcg subcutaneous injection twice weekly.
  - Placebo subcutaneous injection twice weekly.[1][2]
- Duration: 4 weeks of treatment with a 4-week follow-up period.[1]
- Primary Outcome: Safety and tolerability of repeat doses of Dalazatide.[2]
- Secondary Outcomes: Clinical proof-of-concept, effects on inflammatory mediators in the blood, and effects on chronically activated memory T-cell populations.
- Key Assessments: Physical and neurological examinations, laboratory testing, Psoriasis
  Area and Severity Index (PASI), body surface area affected, and investigator/patient
  questionnaires.[2]

## General Protocol for Biologic Phase 3 Trials in Plaque Psoriasis (Example based on published trials)



- Study Design: Multicenter, randomized, double-blind, placebo-controlled (and often active-comparator controlled) Phase 3 trials.[3][4][5][6][7][8]
- Participants: Hundreds to over a thousand adult patients with moderate-to-severe chronic plaque psoriasis (typically defined by PASI score ≥12, and body surface area involvement ≥10%).[3][8]
- Treatment Arms:
  - Investigational biologic at one or more doses.
  - Placebo.
  - Active comparator (e.g., another approved biologic like etanercept or adalimumab).[4][6]
- Duration: Typically a 12 to 16-week induction period, followed by a maintenance period that can extend to 52 weeks or longer.[3][6]
- Primary Outcome: The proportion of patients achieving a 75% reduction in PASI score (PASI 75) from baseline at week 12 or 16.[3][5]
- Secondary Outcomes: Proportion of patients achieving PASI 90 and PASI 100, improvement in Investigator's Global Assessment (IGA) score, and quality of life assessments.[5]
- Key Assessments: PASI, IGA, Dermatology Life Quality Index (DLQI), monitoring for adverse events.

#### **Mandatory Visualization**





Click to download full resolution via product page

Caption: Dalazatide's mechanism of action in T-cells.





Click to download full resolution via product page

Caption: A typical clinical trial workflow for a new psoriasis treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adalimumab therapy for moderate to severe psoriasis: A randomized, controlled phase III trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ustekinumab for the treatment of psoriasis: review of three multicenter clinical trials -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novartis.gcs-web.com [novartis.gcs-web.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Studies Demonstrate Eli Lilly's Taltz (Ixekizumab) Maintained Or Achieved High Levels Of Skin Clearance For Patients With Moderate-To-Severe Plaque Psoriasis Through 60 Weeks: Results Published In The New England Journal of Medicine BioSpace [biospace.com]
- 8. HUMIRA® (adalimumab) and plaque psoriasis [humirapro.com]
- To cite this document: BenchChem. [Independent Verification of Dalazatide Research: A Comparative Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12777948#independent-verification-of-published-dalazatide-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com